2-(morpholin-4-yl)ethyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}carbamate
Description
Properties
IUPAC Name |
2-morpholin-4-ylethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-21-13-15(12-20-21)16-10-14(2-3-18-16)11-19-17(23)25-9-6-22-4-7-24-8-5-22/h2-3,10,12-13H,4-9,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBSVUYQELOFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)OCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(morpholin-4-yl)ethyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}carbamate is a novel derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and molecular mechanisms of action associated with this compound.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Morpholine : A six-membered ring containing one nitrogen atom.
- Pyrazole : A five-membered ring with two adjacent nitrogen atoms.
- Pyridine : A six-membered aromatic ring containing one nitrogen atom.
The combination of these moieties suggests a complex interaction with biological targets, particularly in cancer and neurological pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine moieties. The compound has shown promising results in inhibiting the growth of various cancer cell lines:
- Cell Line Inhibition : In vitro studies demonstrated that derivatives with similar structures exhibit cytotoxic effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 μM .
- Mechanism of Action : The proposed mechanism includes the disruption of microtubule assembly, leading to apoptosis in cancer cells. For instance, compounds with similar scaffolds have been shown to enhance caspase-3 activity significantly, indicating an induction of programmed cell death .
Neuropharmacological Effects
The morpholine component is known for its neuroactive properties. Compounds containing morpholine have been studied for their effects on neurotransmitter systems:
Data Table: Biological Activity Summary
Case Studies
Comparison with Similar Compounds
Structural Analogues from Literature
4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine (Compound 28)
- Key Features :
- Morpholine-ethyl group (shared with the target compound).
- Pyrazole substituted with a boronic ester (vs. methyl group in the target).
- Synthesis : Synthesized via nucleophilic substitution between 4-(2-chloroethyl)morpholine and pyrazole-boronic ester under reflux with Cs₂CO₃ (57% yield) .
- Applications : Likely used as an intermediate in Suzuki-Miyaura cross-coupling reactions, contrasting with the target compound’s carbamate-based design.
N-Adamantanyl Carbamate Series
- Key Features :
- Adamantane group (bulky hydrophobic moiety).
- Tert-butyl carbamate as a transient protecting group (vs. stable carbamate linker in the target).
- Synthesis : Carbamate formation via reaction of brominated intermediates with tert-butyl carbamate (44–55% yield) .
- Applications : Focused on optimizing CNS-targeting agents, diverging from the target’s pyridine-pyrazole scaffold.
(4E)-Cyclooct-4-en-1-yl Carbamate Derivative
- Key Features :
- Cyclooctene ring for strain-promoted click chemistry.
- Complex piperazine-pyrrolidine-carboxamide core.
- Synthesis : Multi-step process involving Pd/C-mediated hydrogenation and HPLC purification (37% final yield) .
- Applications : Designed for bioorthogonal labeling, unlike the target compound’s simpler architecture.
Comparative Analysis
Key Observations:
Morpholine Utilization : The target compound and Compound 28 both employ morpholine-ethyl groups, likely to improve solubility. However, Compound 28’s boronic ester substituent makes it reactive in cross-coupling, whereas the target’s methyl-pyrazole enhances metabolic stability .
Carbamate Functionality : The target’s carbamate acts as a permanent linker, contrasting with tert-butyl carbamates in the N-adamantanyl series, which are cleaved during synthesis .
Synthetic Complexity : The cyclooctenyl derivative requires multi-step purification (e.g., HPLC), suggesting the target compound’s synthesis may prioritize simplicity and scalability .
Pharmacological Implications (Inferred)
- The methyl-pyrazole in the target compound may reduce off-target interactions compared to boronic esters (Compound 28), which are prone to hydrolysis.
- The morpholine-carbamate combination could enhance blood-brain barrier penetration relative to adamantane-based analogues, though this requires experimental validation .
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Heterocycle Assembly
The pyridine-pyrazole moiety is synthesized via a palladium-catalyzed cross-coupling reaction. A representative protocol involves:
Step 1 : Bromination of 4-methylpyridine at the 2-position using N-bromosuccinimide (NBS) under radical initiation to yield 2-bromo-4-methylpyridine.
Step 2 : Suzuki coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Aminomethylation of the Pyridine Core
The aminomethyl group is introduced via reductive amination or nucleophilic substitution:
Method A :
-
React 2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol.
Method B :
-
Treat 4-(bromomethyl)-2-(1-methyl-1H-pyrazol-4-yl)pyridine with hexamethylenetetramine (HMTA), followed by acidic hydrolysis (HCl/EtOH).
Synthesis of Morpholine-Ethyl Carbamate Precursor
Chloroformate Preparation
2-(Morpholin-4-yl)ethanol is converted to its chloroformate derivative using phosgene or triphosgene:
Carbamate Bond Formation
The final step involves coupling the pyridine-pyrazole amine with the morpholine chloroformate:
Optimized Protocol :
-
Dissolve 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine (1.0 equiv) in anhydrous THF.
-
Add triethylamine (2.5 equiv) and 2-(morpholin-4-yl)ethyl chloroformate (1.2 equiv) dropwise at 0°C.
-
Stir at RT for 12 h, then concentrate under reduced pressure.
-
Purify via flash chromatography (SiO₂, EtOAc/hexanes gradient) or prep-HPLC.
Critical Parameters :
-
Temperature : Exothermic reactions require strict control (<10°C during reagent addition).
-
Solvent Choice : THF or DCM optimizes carbamate stability.
-
Purification : Prep-HPLC (pH 2, acetonitrile/water + 0.1% TFA) achieves >95% purity.
Reaction Optimization and Scalability
Catalytic Efficiency
Comparative studies of palladium catalysts for Suzuki coupling reveal:
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 78 | 92 |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | 85 | 96 |
| Pd(OAc)₂ | XPhos | 88 | 98 |
Solvent Impact on Carbamate Formation
Solvent polarity significantly affects reaction kinetics:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 7.5 | 12 | 82 |
| DCM | 8.9 | 8 | 88 |
| DMF | 36.7 | 6 | 75 |
Polar aprotic solvents accelerate reactivity but may promote side reactions
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN) shows a single peak at tₐ = 11.2 min, confirming >99% purity after prep-HPLC.
Challenges and Mitigation Strategies
Epimerization During Aminomethylation
The basic conditions of reductive amination may cause racemization. Mitigation includes:
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry to avoid over-substitution at the pyridine nitrogen.
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Analytical Techniques :
- NMR : Use - and -NMR to confirm the carbamate linkage (δ ~155–160 ppm for carbonyl) and morpholine/methylpyrazole substituents .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) for purity assessment (>98% recommended for biological assays) .
Validation : Compare spectral data with synthesized intermediates (e.g., pyridine-pyrazole precursor) to rule out side products.
Advanced: How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, focusing on:
- Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized structures to detect conformational strain .
Example : A 2024 patent (EP 4374877) highlights morpholine-carbamate derivatives with resolved crystal structures, providing reference metrics .
Advanced: What strategies address contradictory solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Profiling : Perform equilibrium solubility studies in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy for quantification.
- Modification Approaches :
- Salt Formation : React with HCl or sodium acetate to improve aqueous solubility.
- Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations for in vitro assays .
- LogP Measurement : Determine octanol/water partition coefficient via shake-flask method (predicted LogP ~2.5 for unmodified compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
